molecular formula C14H13N3O3 B3900995 N-(2-anilino-5-nitrophenyl)acetamide

N-(2-anilino-5-nitrophenyl)acetamide

Cat. No.: B3900995
M. Wt: 271.27 g/mol
InChI Key: AZDCPORBYZGYJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-anilino-5-nitrophenyl)acetamide is a substituted phenylacetamide characterized by an acetamide group attached to a phenyl ring substituted with an anilino (aromatic amine) group at the ortho (2nd) position and a nitro group at the meta (5th) position. This structure confers unique electronic and steric properties due to the electron-withdrawing nitro group and the electron-rich anilino moiety.

Properties

IUPAC Name

N-(2-anilino-5-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c1-10(18)15-14-9-12(17(19)20)7-8-13(14)16-11-5-3-2-4-6-11/h2-9,16H,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZDCPORBYZGYJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-anilino-5-nitrophenyl)acetamide typically involves the reaction of 2-nitroaniline with acetic anhydride in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes acylation to yield the desired product. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(2-anilino-5-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aniline group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides and amines can be employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-(2-anilino-5-aminophenyl)acetamide.

Scientific Research Applications

N-(2-anilino-5-nitrophenyl)acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of N-(2-anilino-5-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can then interact with biological molecules. The aniline group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Position and Functional Group Effects

N-(2-Methoxy-4-nitrophenyl)acetamide ()
  • Substituents : Methoxy (2nd position) and nitro (4th position).
  • Key Differences: The methoxy group is electron-donating, altering the electron density of the phenyl ring compared to the electron-withdrawing anilino group in the target compound. The nitro group at the para (4th) position may influence resonance stabilization differently than the meta (5th) position in the target compound.
  • Implications: The methoxy group enhances solubility in polar solvents, whereas the anilino group in the target compound may facilitate hydrogen bonding or metal coordination .
Acetamide, N-[2-[2-(2-bromo-6-cyano-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]- ()
  • Substituents: Bromo, cyano, nitro, diazenyl, and diethylamino groups.
  • Bromo and cyano groups increase molecular weight and polarity, affecting pharmacokinetics.
  • Implications : This compound’s complex substituents suggest utility in dyes or sensors, contrasting with the target compound’s simpler structure .

Heterocyclic vs. Phenyl Ring Systems

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide ()
  • Structure : Benzothiazole core with trifluoromethyl and phenylacetamide groups.
  • Key Differences :
    • The benzothiazole ring is electron-deficient compared to phenyl, altering reactivity in nucleophilic/electrophilic reactions.
    • Trifluoromethyl (–CF₃) enhances lipophilicity and metabolic stability.
  • Implications : Benzothiazole derivatives are prominent in antimicrobial and anticancer research, suggesting the target compound’s phenyl ring may lack analogous bioactivity without further modification .
N-(2-Thiazolyl)acetamide ()
  • Structure : Thiazole ring linked to acetamide.
  • Key Differences :
    • Thiazole’s nitrogen and sulfur atoms create a polarized aromatic system, influencing binding to biological targets (e.g., enzymes).
  • Implications : Thiazole-based acetamides may exhibit higher bioavailability than phenyl derivatives due to improved solubility .

Metabolic and Stability Considerations

  • Metabolites of Methazolamide (): Glutathione (MSG) and cysteine (MCY) conjugates highlight metabolic pathways for acetamide derivatives. Anilino groups are prone to oxidation, suggesting the target compound may generate quinone-like metabolites, unlike methoxy or trifluoromethyl substituents .

Data Table: Structural and Functional Comparison

Compound Name Substituent Positions Functional Groups Notable Properties
N-(2-anilino-5-nitrophenyl)acetamide 2-anilino, 5-nitro Acetamide, nitro, anilino Electron-withdrawing nitro; H-bonding
N-(2-Methoxy-4-nitrophenyl)acetamide 2-methoxy, 4-nitro Acetamide, methoxy, nitro Enhanced solubility; para-nitro
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Benzothiazole, CF₃, phenyl Acetamide, CF₃, benzothiazole Lipophilic; heterocyclic stability
N-[2-(diazenyl-bromo-cyano-nitrophenyl)]acetamide Multiple substituents Bromo, cyano, nitro, diazenyl Optical activity; high polarity

Research Findings and Implications

  • Biological Activity : Benzothiazole derivatives () exhibit marked antitumor activity, suggesting that replacing the phenyl ring in the target compound with a heterocycle could enhance bioactivity .
  • Metabolic Stability: The anilino group’s susceptibility to oxidation may limit the target compound’s utility in drug design unless stabilized by prodrug strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-anilino-5-nitrophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-anilino-5-nitrophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.